molecular formula C14H17ClN2O3 B14323891 (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate CAS No. 109243-68-7

(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate

Cat. No.: B14323891
CAS No.: 109243-68-7
M. Wt: 296.75 g/mol
InChI Key: KKCGOOMHJKIXEA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate is a complex organic compound that features a chlorophenyl group, an oxazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

109243-68-7

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

[(2-chlorophenyl)-(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl] N-methylcarbamate

InChI

InChI=1S/C14H17ClN2O3/c1-14(2)8-19-12(17-14)11(20-13(18)16-3)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,18)

InChI Key

KKCGOOMHJKIXEA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C(C2=CC=CC=C2Cl)OC(=O)NC)C

Origin of Product

United States

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